LEXITHROMYCIN
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Overview
Description
Wy 48314, also known as Lexithromycin, is a derivative of erythromycin A. It is a semi-synthetic antibiotic with antibacterial activity. This compound is particularly noted for its improved pH stability and hydrophobicity, which enhances its in vivo absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lexithromycin is synthesized by modifying erythromycin A. The key step involves the reaction of the 9-keto moiety of erythromycin A with methyl oxime. This structural modification improves the compound’s stability and absorption properties .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same reaction principles as in laboratory synthesis. The process includes the preparation of erythromycin A, followed by its conversion to this compound through the reaction with methyl oxime under controlled conditions. The final product is then purified and formulated for use .
Chemical Reactions Analysis
Types of Reactions
Lexithromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Lexithromycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Explored for its potential use in treating bacterial infections, including those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations
Mechanism of Action
Lexithromycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Erythromycin A: The parent compound from which Lexithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide antibiotic with enhanced activity against certain bacterial strains.
Uniqueness
This compound is unique due to its improved pH stability and hydrophobicity, which enhance its absorption and efficacy compared to erythromycin A. These properties make it a valuable compound in the treatment of bacterial infections, particularly those resistant to other antibiotics .
Properties
Molecular Formula |
C38H70N2O13 |
---|---|
Molecular Weight |
763 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
HPZGUSZNXKOMCQ-IXGVTZHESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Synonyms |
erythromycin A methoxime |
Origin of Product |
United States |
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